

Unveiling Antifungal Agent 49: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 49*

Cat. No.: *B10857979*

[Get Quote](#)

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of 1-[(E)-[4-(3',4'-dichlorobenzyl)oxy]phenyl]methylideneamino]guanidine

Introduction

In the persistent search for novel therapeutic agents to combat the growing threat of invasive fungal infections, a promising aminohydrazone derivative, designated as compound 49, has emerged from high-throughput screening and subsequent chemical synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Antifungal Agent 49**, chemically identified as 1-[(E)-[4-(3',4'-dichlorobenzyl)oxy]phenyl]methylideneamino]guanidine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Chemical Structure and Properties

Antifungal Agent 49 belongs to a novel class of aminoguanidine-based compounds. Its chemical structure is characterized by a central guanidine moiety linked to a dichlorobenzyl-substituted phenyl ring through a methylideneamino bridge.

Chemical Name: 1-[(E)-[4-(3',4'-dichlorobenzyl)oxy]phenyl]methylideneamino]guanidine

Molecular Formula: C₁₅H₁₄Cl₂N₄O

Molecular Weight: 353.21 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate directly. The SMILES notation is provided for computational chemistry applications: N=C(N)N/N=C/c1ccc(OCCc2ccc(Cl)c(Cl)c2)cc1)

Biological Activity and Properties

Antifungal Agent 49 has demonstrated a potent and broad spectrum of antifungal activity, including efficacy against multidrug-resistant fungal strains. The available quantitative data on its biological activities are summarized below.

Table 1: Antifungal Activity of Agent 49

Fungal Species	Activity Type	Concentration (μ g/mL)	Concentration (μ M)
Candida albicans	Fungicidal (Planktonic cells)	8	25
Candida albicans	Anti-biofilm activity	34	100

Table 2: Cytotoxicity of Agent 49

Cell Line	Activity Type	Noted Concentration for Cytotoxicity
Human A549 cells	Cytotoxicity	Exhibited

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Antifungal Agent 49**.

Synthesis of 1-[(E)-[4-(3',4'-dichlorobenzyl)oxy]phenyl]methyleneamino]guanidine

(Agent 49)

A solution of 4-(3',4'-dichlorobenzyloxy)benzaldehyde (1 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (20 mL) containing a catalytic amount of concentrated hydrochloric acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product. The final compound is characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

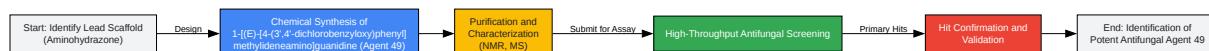
- **Inoculum Preparation:** Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.
- **Drug Dilution:** A stock solution of **Antifungal Agent 49** is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.
- **Incubation:** The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are incubated at 35°C for 24-48 hours.
- **Endpoint Determination:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. For fungicidal activity, aliquots from wells showing no growth are subcultured on agar plates to determine the minimum fungicidal concentration (MFC), the lowest concentration that kills 99.9% of the initial inoculum.

In Vitro Biofilm Activity Assay

The ability of **Antifungal Agent 49** to inhibit biofilm formation is assessed using a crystal violet staining method.

- **Biofilm Formation:** A standardized fungal suspension (1×10^6 cells/mL in RPMI-1640) is added to the wells of a 96-well flat-bottom microtiter plate. The plates are incubated at 37°C for 90 minutes to allow for initial cell adherence.
- **Drug Treatment:** After the adhesion phase, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. Fresh medium containing serial dilutions of **Antifungal Agent 49** is then added to the wells.
- **Incubation:** The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.
- **Quantification:** After incubation, the wells are washed with PBS, and the biofilms are fixed with methanol. The fixed biofilms are then stained with 0.1% crystal violet solution. After washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%) is determined.

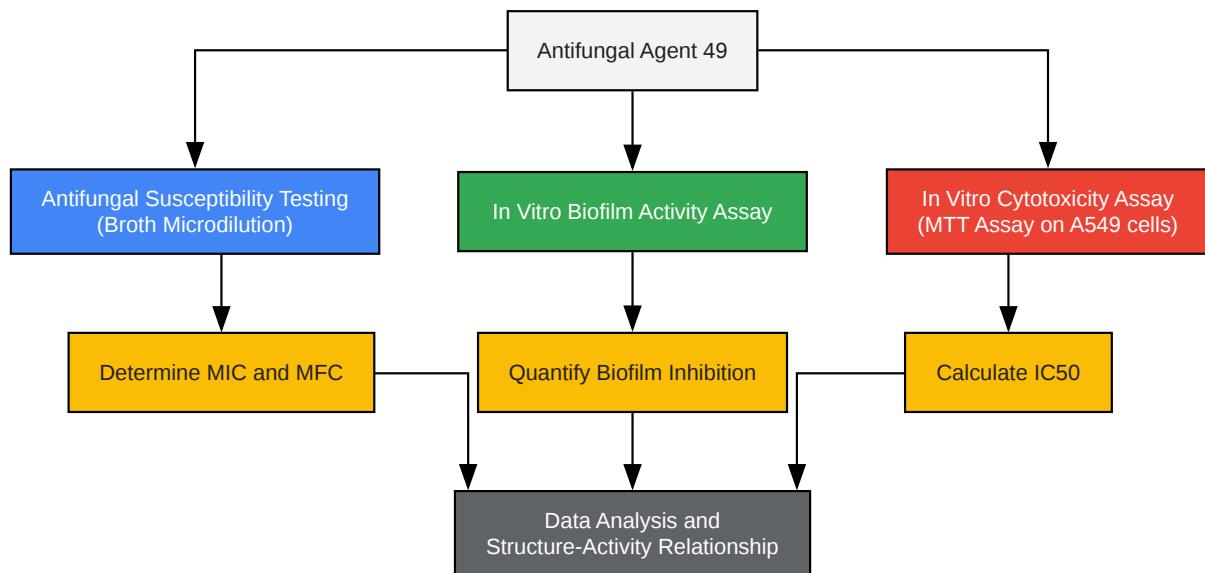
In Vitro Cytotoxicity Assay (MTT Assay)


The cytotoxicity of **Antifungal Agent 49** against human cell lines (e.g., A549) is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human A549 cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Drug Exposure:** The culture medium is replaced with fresh medium containing various concentrations of **Antifungal Agent 49**. A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

- Formazan Solubilization and Measurement: The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol). The absorbance of the resulting solution is measured at a wavelength of approximately 570 nm using a microplate reader. The concentration of the compound that reduces cell viability by 50% (IC_{50}) is calculated from the dose-response curve.

Visualizations


Logical Workflow for Synthesis and Initial Screening

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and initial screening of **Antifungal Agent 49**.

Experimental Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the biological evaluation of **Antifungal Agent 49**.

Conclusion

Antifungal Agent 49, 1-[(E)-[4-(3',4'-dichlorobenzyl)oxy]phenyl]methylideneamino]guanidine, represents a promising new scaffold for the development of novel antifungal drugs. Its potent fungicidal and anti-biofilm activities against clinically relevant fungi, including resistant strains, warrant further investigation. However, its observed cytotoxicity highlights the need for further medicinal chemistry efforts to optimize its therapeutic index. The detailed protocols and data presented in this guide are intended to facilitate future research and development of this and related aminoguanidine-based antifungal agents.

- To cite this document: BenchChem. [Unveiling Antifungal Agent 49: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10857979#antifungal-agent-49-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10857979#antifungal-agent-49-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

